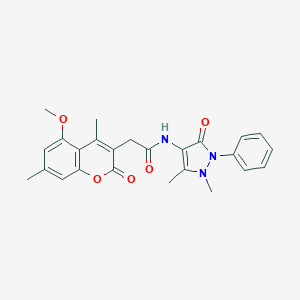![molecular formula C16H18BrClN2O2S2 B258019 1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B258019.png)
1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is not fully understood. However, it has been reported to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide has been found to exhibit anti-inflammatory and antioxidant effects. It has also been reported to induce apoptosis in cancer cells and to protect against neurodegeneration. Additionally, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide in lab experiments include its potential applications in the study of cancer and neurodegenerative diseases. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide. These include further studies on its mechanism of action, its potential applications in the treatment of cancer and neurodegenerative diseases, and the development of more efficient synthesis methods for this compound. Additionally, future research could focus on the modification of this compound to improve its solubility and reduce its potential toxicity.
In conclusion, 1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action and physiological effects. Further research is needed to fully understand the potential applications of this compound in the treatment of cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of 1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide has been reported in the literature using different methods. One such method involves the reaction of 4-bromo-2-chlorophenyl isothiocyanate with 3-methyl-2-buten-1-ol in the presence of sodium hydride to give the corresponding thioether. This thioether is then reacted with 2,3-dichloro-1,4-naphthoquinone to give the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide has been studied for its potential applications in scientific research. This compound has been found to exhibit anti-inflammatory and antioxidant properties. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases.
Eigenschaften
Produktname |
1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide |
|---|---|
Molekularformel |
C16H18BrClN2O2S2 |
Molekulargewicht |
449.8 g/mol |
IUPAC-Name |
3-(4-bromo-2-chlorophenyl)-2-(3-methylbut-2-enylsulfanyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C16H18BrClN2O2S2/c1-10(2)5-6-23-16-19-13-8-24(21,22)9-15(13)20(16)14-4-3-11(17)7-12(14)18/h3-5,7,13,15H,6,8-9H2,1-2H3 |
InChI-Schlüssel |
CJKFYUFOPIVBNT-UHFFFAOYSA-N |
SMILES |
CC(=CCSC1=NC2CS(=O)(=O)CC2N1C3=C(C=C(C=C3)Br)Cl)C |
Kanonische SMILES |
CC(=CCSC1=NC2CS(=O)(=O)CC2N1C3=C(C=C(C=C3)Br)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,8-dimethoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B257949.png)
![N-[4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butyl]-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B257951.png)
![5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B257958.png)
![7-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B257960.png)
![3-benzyl-4-methyl-9-[3-(2-oxo-1-pyrrolidinyl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B257963.png)
![N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B257977.png)

![N-[4-(4-(4-methoxyphenyl)-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)phenyl]acetamide](/img/structure/B257983.png)
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide](/img/structure/B257990.png)
![N-(2-oxo-2-{4-[(4-oxo-1-piperidinyl)carbonyl]-1-piperidinyl}ethyl)benzamide](/img/structure/B257992.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide](/img/structure/B257993.png)
![N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B258006.png)
![N-[2-(1-azepanylsulfonyl)ethyl]-3-(3-chloro-5-isoxazolyl)-N-(4-pyridinylmethyl)propanamide](/img/structure/B258011.png)
![Methyl 1-(2-{[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]amino}-3-methylpentanoyl)-4-piperidinecarboxylate](/img/structure/B258016.png)